molecular formula C11H21NO2 B14502703 3,3-Dibutoxypropanenitrile CAS No. 64861-67-2

3,3-Dibutoxypropanenitrile

Cat. No.: B14502703
CAS No.: 64861-67-2
M. Wt: 199.29 g/mol
InChI Key: XHGFTCMTKSDVJK-UHFFFAOYSA-N
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Description

3,3-Dibutoxypropanenitrile is an organic compound with the molecular formula C9H17NO2. It is a nitrile derivative, characterized by the presence of two butoxy groups attached to the third carbon of a propanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dibutoxypropanenitrile can be synthesized through the reaction of acrylonitrile with butanol in the presence of a catalyst. The reaction typically involves the use of a platinum or palladium catalyst to facilitate the addition of butoxy groups to the acrylonitrile. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3,3-Dibutoxypropanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

3,3-Dibutoxypropanenitrile has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives may be used in the study of enzyme inhibition and other biochemical processes.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3-Dibutoxypropanenitrile involves its interaction with various molecular targets, depending on the specific application. For instance, in biochemical studies, it may act as an inhibitor or activator of certain enzymes. The pathways involved typically include the binding of the compound to active sites on proteins or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethoxypropanenitrile: Similar in structure but with methoxy groups instead of butoxy groups.

    3,3-Diethoxypropanenitrile: Contains ethoxy groups instead of butoxy groups.

    3,3-Dipropoxypropanenitrile: Features propoxy groups in place of butoxy groups.

Uniqueness

3,3-Dibutoxypropanenitrile is unique due to its longer butoxy chains, which can impart different physical and chemical properties compared to its shorter-chain analogs

Properties

CAS No.

64861-67-2

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

3,3-dibutoxypropanenitrile

InChI

InChI=1S/C11H21NO2/c1-3-5-9-13-11(7-8-12)14-10-6-4-2/h11H,3-7,9-10H2,1-2H3

InChI Key

XHGFTCMTKSDVJK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CC#N)OCCCC

Origin of Product

United States

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